Usp1-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp1-IN-7 is a chemical compound that acts as an inhibitor for ubiquitin-specific peptidase 1 (USP1) and its cofactor UAF1. This compound has shown significant potential in inhibiting the proliferation of certain cancer cell lines, making it a promising candidate for cancer therapy research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Usp1-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. general information about the preparation method includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with distilled water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. The production involves standard laboratory techniques for the synthesis of small molecules, ensuring high purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Usp1-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Usp1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin-specific peptidase 1.
Biology: Helps in understanding the role of ubiquitin-specific peptidase 1 in cellular processes such as DNA repair and protein degradation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer cells with specific genetic mutations
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Wirkmechanismus
Usp1-IN-7 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1. This enzyme plays a crucial role in the DNA damage response and the regulation of protein degradation. By inhibiting ubiquitin-specific peptidase 1, this compound disrupts these processes, leading to the accumulation of damaged DNA and the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Usp1-IN-7 is unique in its high potency and selectivity for ubiquitin-specific peptidase 1 and its cofactor UAF1. This specificity makes it a valuable compound for targeted cancer therapy research, particularly in cancers with specific genetic vulnerabilities .
Eigenschaften
Molekularformel |
C27H23F4N7O2 |
---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-3-methyl-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C27H23F4N7O2/c1-36-12-18(27(29,30)31)35-24(36)16-6-4-14(5-7-16)11-38-23-17(37(2)26(38)39)10-32-22(20(23)28)19-21(15-8-9-15)33-13-34-25(19)40-3/h4-7,10,12-13,15H,8-9,11H2,1-3H3 |
InChI-Schlüssel |
JDTDBFVYUWMKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.